molecular formula C9H15N3O2 B13622743 1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid

1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13622743
M. Wt: 197.23 g/mol
InChI Key: JLHJSHWBOYNCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne. The reaction is usually catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like amines or thiols replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors or polymer additives.

Mechanism of Action

The mechanism of action of 1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the compound can interact with biological membranes, altering their permeability and affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid
  • 1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-methanol
  • 1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-amine

Comparison: 1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substituents, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it suitable for specific applications where others may not be as effective.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

1-butan-2-yl-5-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-4-6(3)12-7(5-2)8(9(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14)

InChI Key

JLHJSHWBOYNCPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C(C)CC)C(=O)O

Origin of Product

United States

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